molecular formula C16H20ClNO3 B6634536 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid

Cat. No. B6634536
M. Wt: 309.79 g/mol
InChI Key: OTZUTNHHYHEHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic effects. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.

Mechanism of Action

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. This results in an increase in GABA levels in the brain, which can have a calming effect and can help reduce seizure activity. Additionally, 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid may also have an effect on the release of other neurotransmitters such as dopamine and serotonin, which can further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. Additionally, 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid is its selectivity for GABA transaminase, which means that it has a lower risk of side effects compared to other drugs that target the GABA system. Additionally, 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid has been shown to have good oral bioavailability, which makes it a promising candidate for clinical use. However, one limitation of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid is that it has a short half-life, which means that it may need to be administered multiple times per day to maintain therapeutic levels in the brain.

Future Directions

There are several future directions for research on 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid. One area of interest is its potential use in the treatment of addiction. Studies have shown that 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Additionally, research is needed to determine the optimal dosing and administration schedule for 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid in clinical settings. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid in humans.

Synthesis Methods

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-chloro-2-methylbenzoic acid with piperidine in the presence of a catalyst to form 1-(3-chloro-2-methylbenzoyl)piperidine. This intermediate is then reacted with 3-bromopropionic acid to form 3-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid (3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid). The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase GABA levels in the brain, which may have a positive effect on conditions such as epilepsy, anxiety, and addiction. Studies have also shown that 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid may have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

3-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-11-13(3-2-4-14(11)17)16(21)18-9-7-12(8-10-18)5-6-15(19)20/h2-4,12H,5-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZUTNHHYHEHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid

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